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Cat. No.: B609739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Olutasidenib (FT-2102) and

Enasidenib (AG-221), two targeted inhibitors developed for cancers harboring mutations in the

isocitrate dehydrogenase (IDH) enzymes. Olutasidenib selectively targets mutant IDH1, while

Enasidenib targets mutant IDH2. Both drugs function by inhibiting the neomorphic activity of

these mutant enzymes, which produce the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] The

accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation,

contributing to oncogenesis.[1][3] By reducing 2-HG levels, these inhibitors aim to restore

normal cellular differentiation.[1][4][5]

Data Presentation
The following tables summarize the quantitative data for Olutasidenib and Enasidenib based

on preclinical in vitro studies.

Table 1: In Vitro Potency and Selectivity (IC₅₀ Values)
This table outlines the half-maximal inhibitory concentration (IC₅₀) of each inhibitor against

various mutant IDH enzymes and their selectivity over wild-type (WT) counterparts. Lower IC₅₀

values indicate higher potency.
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Inhibitor
Target
Mutant

IC₅₀ (nM)
Wild-Type
Target

IC₅₀ (nM)
Selectivity
Notes

Olutasidenib IDH1-R132H 8 - 24[6][7] IDH1-WT >20,000[8]

Highly

selective for

mutant IDH1.

[8][9] No

significant

activity

against IDH2

mutants

(R140Q,

R172K; IC₅₀

>20,000 nM).

[6][8]

IDH1-R132C
114 - 125[7]

[8]

IDH1-R132G 8 - 116[6]

IDH1-R132L 8 - 116[6]

IDH1-R132S 8 - 116[6]

Enasidenib IDH2-R140Q
9 - 100[10]

[11][12]
IDH2-WT 1,800[11]

Selective for

mutant IDH2.

[11] Also

shows

significantly

less activity

against IDH1-

WT (IC₅₀ =

450 nM) and

IDH1-R132H

(IC₅₀ =

48,400 nM).

[11]

IDH2-R172K 400[10] Potency is

lower for the
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R172K

mutant

compared to

the R140Q

mutant.[13]

IDH2-R172S N/A

Targets

R172S

variant.[14]

Table 2: In Vitro Efficacy in Cellular Models
This table summarizes the functional effects of the inhibitors in cancer cell models, focusing on

the reduction of the oncometabolite 2-HG and the induction of cellular differentiation.

Inhibitor Cell Models Used
Effect on 2-HG
Production

Induction of
Cellular
Differentiation

Olutasidenib

IDH1-mutant leukemia

and glioma cell lines,

primary human AML

cells.[6][15]

Reduces 2-HG levels

by >90% in treated

cell lines.[15]

Induces granulocytic

and monocytic cell

differentiation in

primary human AML

cells expressing IDH1

mutations.[6][7][16]

Enasidenib

IDH2-mutant TF-1

erythroleukemia cells,

primary human AML

cells.[17]

Reduces 2-HG levels

by >90%.[4][18] The

degree of suppression

is greater in R140-

mutant models

compared to R172-

mutant models.[17]

[19]

Induces myeloid

differentiation in vitro.

[2][14] This is

characterized by an

increase in mature

myeloid cell markers

such as CD11b,

CD14, and CD15.[4]

[10]

Signaling Pathway and Experimental Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6724422/
https://go.drugbank.com/drugs/DB13874
https://pmc.ncbi.nlm.nih.gov/articles/PMC11703669/
https://www.medkoo.com/drug_syntheses/324
https://www.medkoo.com/drug_syntheses/324
https://pmc.ncbi.nlm.nih.gov/articles/PMC11703669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10432604/
https://ashpublications.org/bloodadvances/article/7/16/4358/495859/Olutasidenib-from-bench-to-bedside
https://pmc.ncbi.nlm.nih.gov/articles/PMC6041864/
https://www.selleckchem.com/products/ag-221-enasidenib.html
https://ashpublications.org/blood/article/130/6/722/36814/Enasidenib-in-mutant-IDH2-relapsed-or-refractory
https://pmc.ncbi.nlm.nih.gov/articles/PMC6041864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5553578/
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://go.drugbank.com/drugs/DB13874
https://www.selleckchem.com/products/ag-221-enasidenib.html
https://www.medchemexpress.com/Enasidenib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the targeted signaling pathway and a typical experimental

workflow for comparing these inhibitors in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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